1-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O3S2/c22-16-3-1-14(2-4-16)19-13-30-21(24-19)25-20(27)15-9-11-26(12-10-15)31(28,29)18-7-5-17(23)6-8-18/h1-8,13,15H,9-12H2,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVNBEBORXUKTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions.
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the synthesized thiazole and piperidine intermediates using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. The incorporation of the thiazole moiety in the structure of 1-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)piperidine-4-carboxamide enhances its efficacy against various bacterial strains. A study highlighted that thiazole derivatives showed varying degrees of antibacterial activity, suggesting that modifications to the thiazole ring can optimize these effects .
Anticancer Properties
The compound has shown promise in cancer research, particularly due to its ability to inhibit cell proliferation in various cancer cell lines. For instance, a derivative containing a thiazole ring demonstrated significant growth inhibition against colorectal cancer cells (HT29), with an IC value indicating potent activity . Moreover, the structural features of this compound may play a crucial role in enhancing its anticancer effects by targeting specific cellular pathways involved in tumor growth.
Anticonvulsant Activity
Thiazole-containing compounds have been evaluated for their anticonvulsant properties. In particular, derivatives similar to this compound have been tested for their ability to prevent seizures in animal models. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can lead to enhanced anticonvulsant effects .
Case Studies
Mechanism of Action
The mechanism of action of 1-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and synthetic features of the target compound are compared below with analogs reported in the literature ( and ). Key differences lie in the substituents on the sulfonyl group and the heterocyclic thiazole/benzothiazole moieties, which impact physicochemical properties and synthetic yields.
Key Findings:
Substituent Effects on Yield :
- Electron-withdrawing substituents (e.g., halogens) on the sulfonyl group generally reduce yields (e.g., 48% for 2,4-dichlorophenyl vs. 72% for 3-fluorophenyl ). This trend may reflect steric or electronic challenges during coupling reactions.
- Methoxy groups (electron-donating) improve yields (62% for 2,4-dimethoxyphenyl ), likely due to enhanced solubility or intermediate stability.
Spectral Characteristics :
- The carbonyl (C=O) stretch in IR spectra is consistent across analogs (~1663–1682 cm⁻¹) .
- ¹H NMR signals for thiazole protons (e.g., δ 8.05 ppm in compound 4–24) are sensitive to substituent electronic effects .
Structural Implications: The target compound’s dual 4-fluorophenyl groups may confer greater symmetry and crystallinity compared to analogs with mixed substituents (e.g., 3,5-difluorophenyl in 4–24 ). Thiazole vs.
Molecular Weight Trends :
- Halogenated derivatives exhibit higher molecular weights (e.g., 599.0 for dichlorophenyl ), whereas methoxy-substituted analogs are lighter (591.2 ).
Research Implications and Limitations
While the provided evidence lacks explicit pharmacological data for the target compound, structural comparisons suggest that fluorinated sulfonamides are promising candidates for further study. The absence of melting points or solubility data limits a full understanding of their physicochemical behavior. Future work should explore the impact of substituent position (para vs. meta fluorine) on biological activity and synthetic scalability.
Biological Activity
1-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)piperidine-4-carboxamide, a compound featuring a complex structure integrating piperidine, thiazole, and sulfonyl groups, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and anti-inflammatory properties, alongside structure-activity relationship (SAR) studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Molecular Formula : C18H18F2N2O2S
- Molecular Weight : 362.47 g/mol
- SMILES Notation :
C1CCN(C(C1)C(=O)N2C=C(S(=O)(=O)C3=CC=C(C=C3F)C=C2F)C(=O)N)
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives containing thiazole rings have been shown to possess cytotoxic effects against various cancer cell lines. The presence of the fluorophenyl group enhances the compound's ability to inhibit tumor growth.
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 1 | A431 | 1.98 | Significant |
| 2 | Jurkat | 1.61 | Significant |
The above table illustrates the potency of related compounds in inhibiting cancer cell proliferation, suggesting that modifications to the thiazole and sulfonyl groups can enhance biological activity.
Antimicrobial Activity
The compound's antimicrobial properties were evaluated against a range of pathogens. The minimum inhibitory concentration (MIC) values for selected derivatives were recorded, demonstrating effective bactericidal activity.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
These results indicate that the compound exhibits strong antimicrobial properties, potentially useful in developing new antibiotics.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were assessed through various assays measuring cytokine release and cellular inflammation markers. Compounds with similar structures have shown to reduce inflammatory cytokines significantly.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the introduction of electron-withdrawing groups such as fluorine on the phenyl ring enhances biological activity. The thiazole moiety is critical for maintaining potency against target cells, while the sulfonamide group appears to play a role in solubility and bioavailability.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antitumor Activity : A study involving a series of thiazole derivatives demonstrated that compounds with higher electron density at specific positions exhibited enhanced cytotoxicity in A431 cells.
- Case Study on Antimicrobial Resistance : Research focusing on resistance patterns showed that derivatives of this compound could overcome resistance mechanisms in Staphylococcus aureus, indicating a promising avenue for further development.
Q & A
How can the synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)piperidine-4-carboxamide be optimized to improve yield and purity?
Methodological Answer:
Optimization requires systematic variation of reaction parameters:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates, as demonstrated in analogous sulfonamide syntheses .
- Catalysis : Employ coupling agents like HATU or EDCI for amide bond formation, which are critical for piperidine-carboxamide linkage .
- Temperature Control : Maintain reactions at 50–60°C to balance reaction rate and byproduct formation .
- Purification : Use gradient flash chromatography (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures to isolate the compound with >95% purity .
What advanced techniques are recommended for structural characterization of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding interactions, as shown for structurally similar acetamide derivatives .
- Spectroscopic Analysis :
- Computational Modeling : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes to validate functional groups .
How can researchers profile the biological targets of this compound in vitro?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or phosphatases (e.g., PF-06465469-related targets) using fluorescence-based assays. Include positive controls (e.g., staurosporine) and measure IC values in triplicate .
- Cellular Uptake Studies : Use radiolabeled analogs to quantify intracellular accumulation via scintillation counting .
- Protein Binding : Perform surface plasmon resonance (SPR) to assess binding affinity to serum albumin, which influences bioavailability .
What strategies are effective for resolving contradictions in solubility data across studies?
Methodological Answer:
- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol using nephelometry. For example, reports limited aqueous solubility, while suggests DMSO compatibility. Reconcile discrepancies by standardizing solvent pre-treatment (e.g., sonication) .
- pH-Dependent Studies : Measure solubility at physiological pH (7.4) vs. acidic conditions (pH 2.0) to simulate gastrointestinal vs. systemic environments .
- Cross-Validation : Compare results with PubChem’s computational solubility predictions (e.g., LogP ~3.2) .
How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modifications to the fluorophenyl (e.g., chloro or methyl groups) or thiazole (e.g., oxazole replacement) moieties .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like cyclooxygenase-2, leveraging crystallographic data from .
- Biological Testing : Rank analogs by IC values in enzyme inhibition assays and correlate with computed descriptors (e.g., polar surface area) .
What analytical methods are most reliable for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Develop a validated method using a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase A (0.1% formic acid) and B (acetonitrile). Monitor transitions at m/z 488.12 → 315.08 (quantifier) and 488.12 → 201.05 (qualifier) .
- Sample Preparation : Use protein precipitation with acetonitrile (3:1 v/v) followed by centrifugation (14,000 × g, 10 min) to isolate the compound from plasma .
- Calibration Curve : Span 1–1000 ng/mL with R > 0.99, ensuring inter-day precision ≤15% .
How can researchers investigate the metabolic stability of this compound?
Methodological Answer:
- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) in NADPH-regenerating systems. Monitor parent compound depletion via LC-MS over 60 minutes .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .
- CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
